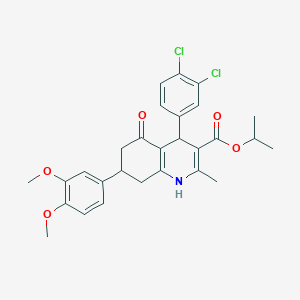
Propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-丙基-4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯是一种复杂的有机化合物,属于六氢喹啉类。该化合物以其独特的结构为特征,包括二氯苯基和二甲氧基苯基,使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
2-丙基-4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下将适当的醛与胺和酮缩合。反应通常需要酸或碱等催化剂来促进六氢喹啉环的形成。
工业生产方法
该化合物的工业生产可能涉及大型间歇反应器,其中反应条件得到精心控制以确保高产率和纯度。使用重结晶和色谱等先进的纯化技术对于获得所需产物至关重要。
化学反应分析
反应类型
2-丙基-4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯会发生各种化学反应,包括:
氧化: 该反应可以在现有官能团的基础上引入额外的官能团或修改现有官能团。
还原: 该反应可以将酮基还原为醇。
取代: 在适当的条件下,化合物中的卤素原子可以被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。条件通常包括特定温度、溶剂和催化剂以有效地驱动反应。
主要生成产物
这些反应产生的主要产物取决于反应类型和所用试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
2-丙基-4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为治疗剂的潜力。
工业: 它被用于开发新材料和化学工艺。
作用机制
该化合物的作用机制涉及其与特定分子靶标的相互作用。它可能与酶或受体结合,改变其活性并导致各种生物学效应。所涉及的途径可能包括抑制酶活性或调节受体信号传导。
相似化合物的比较
类似化合物
类似化合物包括在苯环上具有不同取代基的其他六氢喹啉衍生物。
独特性
2-丙基-4-(3,4-二氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的独特之处在于它将二氯苯基和二甲氧基苯基基团独特地组合在一起,赋予其独特的化学和生物学特性。
属性
分子式 |
C28H29Cl2NO5 |
|---|---|
分子量 |
530.4 g/mol |
IUPAC 名称 |
propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29Cl2NO5/c1-14(2)36-28(33)25-15(3)31-21-11-18(16-7-9-23(34-4)24(13-16)35-5)12-22(32)27(21)26(25)17-6-8-19(29)20(30)10-17/h6-10,13-14,18,26,31H,11-12H2,1-5H3 |
InChI 键 |
DTPBUWPSMBVQCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11635227.png)
![2-(3-Nitro-4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11635233.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11635240.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635243.png)

![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635273.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635280.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)


